molecular formula C7H8BrNO2S B7869379 (2S)-2-azaniumyl-3-(4-bromothiophen-2-yl)propanoate

(2S)-2-azaniumyl-3-(4-bromothiophen-2-yl)propanoate

Cat. No.: B7869379
M. Wt: 250.12 g/mol
InChI Key: LBXHSYNAEYCIDW-LURJTMIESA-N
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Description

(2S)-2-azaniumyl-3-(4-bromothiophen-2-yl)propanoate is a compound that features a brominated thiophene ring attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-3-(4-bromothiophen-2-yl)propanoate typically involves the bromination of thiophene followed by coupling with a propanoate derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-3-(4-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

(2S)-2-azaniumyl-3-(4-bromothiophen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-3-(4-bromothiophen-2-yl)propanoate involves its interaction with molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, modulating their activity. The propanoate backbone may facilitate the compound’s binding to specific sites, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-azaniumyl-3-(4-chlorothiophen-2-yl)propanoate
  • (2S)-2-azaniumyl-3-(4-fluorothiophen-2-yl)propanoate
  • (2S)-2-azaniumyl-3-(4-iodothiophen-2-yl)propanoate

Uniqueness

(2S)-2-azaniumyl-3-(4-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interactions with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

(2S)-2-azaniumyl-3-(4-bromothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXHSYNAEYCIDW-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1Br)C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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